2,4-Dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a complex organic compound notable for its unique structure and potential applications in pharmacology. This compound belongs to the class of benzene sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound's molecular formula is and it has a molecular weight of approximately 368.43 g/mol.
The compound can be synthesized through various chemical reactions involving starting materials that include dimethoxybenzene derivatives and tetrahydrobenzoxazepin precursors. Its structural complexity suggests that it may have been developed for specific biological activities, possibly targeting certain enzymes or receptors in the body.
This compound can be classified under several categories:
The synthesis of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. Key methods may include:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide features several distinct components:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI formats. For example:
COc1cc(ccc1N(S(=O)(=O)c2cccc(c2)OC)C(=O)N3CCCCC3=O)This notation provides insight into the connectivity and functional groups present in the molecule.
The compound can participate in various chemical reactions typical for sulfonamides and related structures:
Understanding these reactions is crucial for predicting the behavior of the compound in biological systems and during synthetic processes.
The mechanism of action for 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide likely involves interaction with specific biological targets such as enzymes or receptors.
Experimental studies would be necessary to elucidate the precise mechanisms through biochemical assays and molecular docking studies.
The physical properties of this compound include:
Chemical properties include:
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) would provide further insight into its characteristics.
The potential applications of 2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide are diverse:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9